molecular formula C20H16FN3O3 B2578869 4-(4-fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrrole-2-carboxamide CAS No. 2034352-38-8

4-(4-fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2578869
CAS No.: 2034352-38-8
M. Wt: 365.364
InChI Key: NOOSBWVPIJJRMR-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrrole-2-carboxamide is a synthetic small molecule for research purposes. This compound features a 1H-pyrrole ring, a fluorophenyl group, and a furopyridine moiety, a structural framework known to be resourceful in medicinal chemistry . Pyrrole-containing analogs are significant in pharmaceutical research due to their diverse biological activities; they are found in compounds functioning as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, and antimalarial agents . The specific biological target and mechanism of action for this compound require further experimental characterization by researchers. It is supplied as a solid and is suitable for in vitro biochemical and cellular assays. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product data sheet for detailed handling and safety information.

Properties

IUPAC Name

4-(4-fluorophenyl)-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3/c21-16-3-1-13(2-4-16)15-11-17(23-12-15)19(25)22-7-9-24-8-5-14-6-10-27-18(14)20(24)26/h1-6,8,10-12,23H,7,9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOSBWVPIJJRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=C2)C(=O)NCCN3C=CC4=C(C3=O)OC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrrole-2-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure, featuring a pyrrole ring fused with a furo-pyridine moiety, suggests diverse biological activities. This article synthesizes available research findings to provide a comprehensive overview of the biological activity of this compound.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The presence of the pyrrole ring is particularly noted for its ability to inhibit bacterial growth. A study involving various pyrrole derivatives demonstrated that modifications on the pyrrole structure could enhance antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been explored through in vitro assays. Compounds with fused pyrrole structures have shown promising results in inhibiting pro-inflammatory cytokines. For instance, derivatives similar to the target compound have exhibited inhibition rates of up to 31% in carrageenan-induced inflammation models .

Compound% Inhibition (1 hour)% Inhibition (4 hours)
3i21.67%31.28%
3l26.04%29.30%

Cytotoxicity and Cell Viability

In cytotoxicity studies, the compound was evaluated for its effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, indicating moderate cytotoxic effects comparable to standard chemotherapeutic agents .

Cell LineIC50 (µM)
HeLa45.69
MCF-745.81

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways, similar to other pyrrole derivatives that target cyclooxygenase (COX) enzymes.
  • Interaction with Cellular Receptors : Binding studies suggest that the compound could interact with specific receptors involved in inflammatory responses, altering cellular signaling pathways.

Study on Anti-inflammatory Activity

A detailed study focused on evaluating the anti-inflammatory effects of a series of pyrrole derivatives, including compounds structurally related to the target compound. The findings indicated significant reductions in inflammatory markers in treated groups compared to controls .

Synthesis and Biological Evaluation

Another research effort synthesized various derivatives based on the core structure of the target compound and evaluated their biological activities. The results highlighted that modifications at specific positions on the pyrrole ring could enhance or diminish biological activity, suggesting a structure-activity relationship critical for drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional comparisons with compounds from the evidence:

Compound Name Core Structure Key Substituents Molecular Weight Biological Target (Inferred) Synthesis Yield
Target Compound: 4-(4-Fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrrole-2-carboxamide Pyrrole-2-carboxamide + Furopyridine 4-Fluorophenyl, ethyl-furopyridine linkage ~340.35 (calculated) Kinases/Enzymes (analog-based) Not reported
4-[2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)phenyl]-N-ethyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxamide Pyrrolo[2,3-c]pyridine 2,4-Difluorophenoxy, methylsulfonyl, ethyl carboxamide 501.50 Non-polymer (structural) Not reported
7-Cyclopentyl-N,N-dimethyl-2-((4-sulfamoylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide Pyrrolo[2,3-d]pyrimidine Cyclopentyl, sulfamoylphenyl, dimethyl carboxamide 428.18 Sulfonamide-targeted enzymes 22.9%
EP 4 374 877 A2 Patent Compound (Example) Pyrrolo[1,2-b]pyridazine Trifluoromethyl, morpholine-ethoxy, difluorophenyl ~700 (estimated) Kinase inhibitors (patent scope) Not reported

Key Differences and Implications

Core Heterocycles :

  • The target compound’s furo[2,3-c]pyridine core differs from the pyrrolo[2,3-d]pyrimidine in –3 and the pyrrolo[1,2-b]pyridazine in . These variations influence electronic properties and binding affinity; for example, pyrimidine cores (–3) may enhance hydrogen bonding, while furopyridine (target) could improve metabolic stability .

Substituent Effects: The 4-fluorophenyl group in the target compound contrasts with 2,4-difluorophenoxy () and sulfamoylphenyl (). Fluorination typically enhances bioavailability and target selectivity, but sulfonamide groups (–3) may improve solubility .

Synthetic Complexity :

  • Low yields (e.g., 22.9% in ) highlight challenges in coupling reactions for pyrrolo-pyrimidines, whereas the target compound’s ethyl-furopyridine linkage may require specialized Pd-catalyzed cross-coupling (analogous to ) .

Research Findings and Limitations

Biological Activity :

  • Compounds with sulfamoylphenyl groups (–3) show affinity for carbonic anhydrases or kinases, while the methylsulfonyl group in ’s compound may enhance electrostatic interactions. The target compound’s fluorophenyl-carboxamide motif could similarly target ATP-binding pockets in kinases .

Pharmacokinetic Considerations :

  • The patent compound () with a morpholine-ethoxy substituent suggests improved solubility, whereas the target compound’s simpler structure may prioritize blood-brain barrier penetration .

Data Gaps :

  • Direct pharmacological data for the target compound are absent in the evidence. Molecular weight and solubility are inferred from structural analogs, necessitating further experimental validation.

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